4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile
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Overview
Description
4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile is a chemical compound with the molecular formula C23H22N2 It is known for its complex structure, which includes a benzonitrile group attached to a 3,3-diphenylpropylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3,3-diphenylpropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-amino-: Similar structure but with an amino group instead of the 3,3-diphenylpropylamino moiety.
4-Methylbenzonitrile: Contains a methyl group instead of the 3,3-diphenylpropylamino moiety.
Uniqueness
Its ability to undergo various chemical reactions and its potential as a ligand in biological studies make it a valuable compound in scientific research .
Properties
CAS No. |
326860-10-0 |
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Molecular Formula |
C23H22N2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(3,3-diphenylpropylamino)methyl]benzonitrile |
InChI |
InChI=1S/C23H22N2/c24-17-19-11-13-20(14-12-19)18-25-16-15-23(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,23,25H,15-16,18H2 |
InChI Key |
IUDIDFILNHUZGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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